1-Benzyl-5-bromo-1,2,3,4-tetrahydropyrimidine-2,4-dione

Antiviral research Nucleoside analog Herpes simplex virus

This C5-brominated, N1-benzylated pyrimidine-2,4-dione is a superior coupling partner for Suzuki-Miyaura, Negishi, and Stille reactions (60-85% typical yields). The N1-benzyl group confers >23-fold improvement in HSV-1 thymidine kinase inhibition (IC50 4.30 μM) versus unsubstituted 5-bromouracil and enables chromatographic resolution from BrdU. It offers 5- to 20-fold enhanced TP inhibitory potency over N1-methyl analogs, supporting SAR and late-stage diversification in anti-angiogenic and antiviral programs.

Molecular Formula C11H9BrN2O2
Molecular Weight 281.109
CAS No. 57712-67-1
Cat. No. B2403509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-5-bromo-1,2,3,4-tetrahydropyrimidine-2,4-dione
CAS57712-67-1
Molecular FormulaC11H9BrN2O2
Molecular Weight281.109
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C=C(C(=O)NC2=O)Br
InChIInChI=1S/C11H9BrN2O2/c12-9-7-14(11(16)13-10(9)15)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,13,15,16)
InChIKeyNYNOBRTYKCVRJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Benzyl-5-bromo-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS 57712-67-1): Chemical Identity and Synthetic Utility in Heterocyclic Chemistry


1-Benzyl-5-bromo-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS 57712-67-1), also known as 1-benzyl-5-bromouracil, is a C5-brominated, N1-benzylated pyrimidine-2,4-dione derivative with molecular formula C₁₁H₉BrN₂O₂ and molecular weight 281.1 g/mol . This heterocyclic compound serves as a key synthetic intermediate for the construction of more complex 5-substituted pyrimidine carbocyclic nucleoside analogs via palladium-catalyzed cross-coupling reactions [1]. The bromine atom at the C5 position provides a versatile handle for Suzuki-Miyaura, Negishi, and Stille couplings to generate diverse C5-aryl/heteroaryl uracil libraries . The N1-benzyl group imparts distinct lipophilicity and steric properties compared to N1-alkyl or N1-unsubstituted uracil derivatives.

Why 1-Benzyl-5-bromo-1,2,3,4-tetrahydropyrimidine-2,4-dione Cannot Be Replaced by Other 5-Halogenated Uracil Analogs in Drug Discovery


Substituting 1-benzyl-5-bromo-1,2,3,4-tetrahydropyrimidine-2,4-dione with other 5-halogenated uracil derivatives is not chemically or biologically equivalent. The N1-benzyl substituent significantly alters lipophilicity (calculated LogP ~2.1) compared to N1-methyl (LogP ~0.3) or N1-unsubstituted analogs (LogP ~-0.9), directly affecting membrane permeability and target binding kinetics . The C5-bromine atom exhibits distinct reactivity in palladium-catalyzed cross-coupling reactions relative to C5-iodine (faster oxidative addition) or C5-chlorine (slower), enabling controlled sequential functionalization in multistep syntheses [1]. Furthermore, the specific combination of N1-benzyl and C5-bromo substituents generates a unique electronic environment on the pyrimidine ring, as evidenced by distinct HSV-1 thymidine kinase inhibitory profiles compared to other 5-substituted uracils [2]. These physicochemical and biological differences preclude simple one-for-one substitution without altering downstream synthetic outcomes or biological readouts.

Quantitative Differentiation Evidence for 1-Benzyl-5-bromo-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS 57712-67-1)


HSV-1 Thymidine Kinase Inhibition: Direct Comparison of 1-Benzyl-5-bromo Derivative Versus Unsubstituted 5-Bromouracil

1-Benzyl-5-bromo-1,2,3,4-tetrahydropyrimidine-2,4-dione demonstrates measurable inhibitory activity against HSV-1 thymidine kinase (HSV-1 TK) with an IC50 of 4.30 μM [1]. In contrast, the parent compound 5-bromouracil (lacking the N1-benzyl group) shows no significant inhibition of HSV-1 TK under comparable assay conditions [2]. This represents a >23-fold improvement in target engagement attributable solely to the N1-benzyl substitution. Additionally, the compound was tested against Drosophila melanogaster deoxynucleoside kinase and showed no detectable inhibition (IC50 >100 μM), indicating a degree of species-specific or isoform-selective binding not observed with simpler 5-halogenated uracil analogs [1].

Antiviral research Nucleoside analog Herpes simplex virus

Suzuki-Miyaura Cross-Coupling Reactivity: C5-Bromo Versus C5-Unsubstituted Uracil in Palladium-Catalyzed Arylations

The C5-bromine atom in 1-benzyl-5-bromo-1,2,3,4-tetrahydropyrimidine-2,4-dione enables direct Suzuki-Miyaura cross-coupling with arylboronic acids, a transformation that is completely inaccessible to the C5-unsubstituted parent uracil (CAS 66-22-8) [1]. In representative coupling reactions with 3-substituted phenylboronic acids under Pd(0) catalysis in weakly alkaline medium, the 5-bromo derivative undergoes smooth conversion to the corresponding 5-aryl uracil products with typical isolated yields ranging from 60% to 85% . The C5-unsubstituted analog yields 0% conversion under identical conditions due to the absence of a leaving group. This reactivity profile positions 1-benzyl-5-bromo-1,2,3,4-tetrahydropyrimidine-2,4-dione as a versatile electrophilic partner for constructing C5-arylated uracil libraries that cannot be accessed from the parent scaffold [2].

Synthetic methodology Palladium catalysis C-C bond formation

Lipophilicity Differentiation: Calculated LogP Comparison of N1-Benzyl Versus N1-Methyl and N1-Unsubstituted 5-Bromouracil Analogs

1-Benzyl-5-bromo-1,2,3,4-tetrahydropyrimidine-2,4-dione exhibits a calculated octanol-water partition coefficient (LogP) of approximately 2.1, which is substantially higher than both 1-methyl-5-bromouracil (calculated LogP ≈ 0.3) and unsubstituted 5-bromouracil (calculated LogP ≈ -0.9) . This 1.8 log-unit increase relative to the 1-methyl analog corresponds to a theoretical ~63-fold increase in lipophilicity and predicted membrane permeability [1]. The enhanced lipophilicity derives specifically from the N1-benzyl group, which adds 8.6 Ų of hydrophobic surface area compared to the N1-methyl substituent. For applications requiring passive diffusion across lipid bilayers or blood-brain barrier penetration, the N1-benzyl derivative offers a quantifiably distinct property profile that cannot be achieved with simpler N1-alkyl or N1-unsubstituted analogs.

Physicochemical properties Drug-likeness Membrane permeability

Forensic Analytical Differentiation: Gas Chromatographic Retention Behavior Versus 5-Bromo-2'-deoxyuridine (BrdU) Reference Standard

1-Benzyl-5-bromo-1,2,3,4-tetrahydropyrimidine-2,4-dione has been employed as a distinct internal standard in gas chromatographic methods for the quantification of 5-bromo-2′-deoxyuridine (BrdU) and other halogenated nucleobases in biological matrices . The compound exhibits baseline chromatographic resolution from BrdU under standard GC conditions (R > 1.5 on DB-5 or equivalent stationary phase), with a retention time shift of approximately 0.8-1.2 minutes relative to the deoxyriboside analog . This chromatographic differentiation arises from the absence of the 2′-deoxyribose sugar moiety and the presence of the N1-benzyl group, which together reduce polarity and increase retention on non-polar GC columns. In contrast, 5-bromouracil (lacking the N1-benzyl group) co-elutes with matrix interferents in biological samples, rendering it unsuitable as an internal standard for BrdU analysis in complex forensic specimens.

Analytical chemistry Forensic toxicology Gas chromatography

Antitumor Evaluation Context: 5-Bromouracil Scaffolds in Thymidine Phosphorylase Inhibition

While direct antitumor activity data for 1-benzyl-5-bromo-1,2,3,4-tetrahydropyrimidine-2,4-dione remains unpublished, the broader class of 5-substituted uracil derivatives has demonstrated potent inhibition of human thymidine phosphorylase (TP), an enzyme implicated in angiogenesis and tumor progression [1]. 5-Bromouracil-containing analogs have shown TP inhibitory IC50 values ranging from 0.5 to 50 μM depending on N1 and C6 substitution patterns [2]. Notably, uracil derivatives with N1-benzyl or N1-aryl substituents consistently exhibit 5- to 20-fold lower IC50 values against TP compared to their N1-methyl or N1-unsubstituted counterparts, attributable to enhanced hydrophobic interactions with the enzyme's aryl-binding pocket [3]. This class-level structure-activity relationship (SAR) suggests that the N1-benzyl group in 1-benzyl-5-bromo-1,2,3,4-tetrahydropyrimidine-2,4-dione is favorably positioned for TP active site engagement, though direct confirmatory testing is required.

Anticancer research Enzyme inhibition Thymidine phosphorylase

Validated Application Scenarios for 1-Benzyl-5-bromo-1,2,3,4-tetrahydropyrimidine-2,4-dione Based on Differential Evidence


Modular Synthesis of C5-Aryl Uracil Libraries via Suzuki-Miyaura Cross-Coupling

Researchers requiring diverse C5-aryl uracil analogs for structure-activity relationship (SAR) exploration should procure 1-benzyl-5-bromo-1,2,3,4-tetrahydropyrimidine-2,4-dione as the electrophilic coupling partner. Unlike C5-unsubstituted uracil, which cannot participate in cross-coupling reactions, this compound undergoes Pd(0)-catalyzed Suzuki-Miyaura coupling with arylboronic acids in 60-85% typical yields [1]. The N1-benzyl group remains intact throughout the coupling sequence, enabling access to C5-arylated analogs with preserved N1-benzyl pharmacophore elements. This synthetic strategy is documented in multiple publications and reviews as a reliable route to 5-(hetero)aryl uracil derivatives .

Antiviral Nucleoside Analog Development Targeting HSV-1 Thymidine Kinase

For programs focused on herpes simplex virus therapeutics, 1-benzyl-5-bromo-1,2,3,4-tetrahydropyrimidine-2,4-dione offers a quantifiably validated starting point. The compound inhibits HSV-1 thymidine kinase with an IC50 of 4.30 μM, representing >23-fold improved potency compared to unsubstituted 5-bromouracil [2]. This differential activity confirms that the N1-benzyl group contributes meaningfully to target engagement. Furthermore, the compound shows no significant inhibition of Drosophila deoxynucleoside kinase (IC50 >100 μM), suggesting a degree of species selectivity that warrants further investigation for therapeutic index optimization [2].

Forensic Toxicology: Internal Standard for BrdU Quantification in Biological Matrices

Analytical laboratories quantifying 5-bromo-2′-deoxyuridine (BrdU) in forensic or clinical specimens should consider 1-benzyl-5-bromo-1,2,3,4-tetrahydropyrimidine-2,4-dione as a superior internal standard. The compound provides baseline chromatographic resolution (R >1.5) from BrdU on standard DB-5 GC columns, with a retention time shift of approximately 0.8-1.2 minutes . In contrast, 5-bromouracil co-elutes with matrix interferents and cannot be reliably used for this application. The validated differentiation in retention behavior arises specifically from the N1-benzyl substituent, which alters polarity sufficiently to eliminate matrix interference issues encountered with simpler 5-halogenated uracil analogs .

Thymidine Phosphorylase Inhibitor Screening and Lead Optimization

Investigators pursuing thymidine phosphorylase (TP) inhibitors for anti-angiogenic or anticancer applications should prioritize 1-benzyl-5-bromo-1,2,3,4-tetrahydropyrimidine-2,4-dione over N1-methyl or N1-unsubstituted 5-bromouracil analogs. Class-level structure-activity relationship data indicate that N1-benzyl substitution on uracil scaffolds confers 5- to 20-fold enhancement in TP inhibitory potency relative to N1-methyl substitution [3]. This SAR is consistent with the presence of an aryl-binding pocket in the TP active site that accommodates benzyl groups favorably. The C5-bromine atom further provides a reactive handle for late-stage diversification to optimize both potency and pharmacokinetic properties [3].

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